6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with butylamine, followed by cyclization with formamide under reflux conditions . The reaction conditions often require the use of catalysts such as iodine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazolopyrimidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their biological activities .
Scientific Research Applications
6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for the development of anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities, particularly as a kinase inhibitor.
Uniqueness
6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity towards certain molecular targets. This makes it a valuable scaffold for the design of new therapeutic agents .
Properties
CAS No. |
80043-70-5 |
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Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-butyl-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H14N4O/c1-3-4-5-14-6-11-8-7(2)12-13-9(8)10(14)15/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
VMWLFFITKPOCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(NN=C2C1=O)C |
Origin of Product |
United States |
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